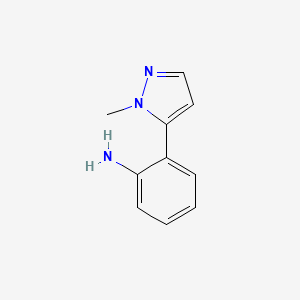![molecular formula C25H23N5O6 B2802059 methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896297-03-3](/img/no-structure.png)
methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a purine ring (a type of heterocyclic aromatic organic compound), an imidazole ring (a type of organic compound with a five-membered ring), and a phenyl group (a functional group made up of a six-membered aromatic ring, minus one hydrogen atom) .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various rings and functional groups .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its exact molecular structure. The presence of various functional groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has led to the synthesis and biological evaluation of various imidazo[2,1-f]purin-3(2H,4H,8H)-yl derivatives, exploring their potential as therapeutic agents. For instance, studies on the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives have shown that these compounds exhibit significant anxiolytic and antidepressant activities, suggesting their potential for further pharmacological development (Zagórska et al., 2009). Similarly, the creation of 2-phenylimidazo[2,1-i]purin-5-ones has been explored for their affinity towards human A3 adenosine receptors, revealing potent and selective inverse agonist properties (Ozola et al., 2003).
Chemical Transformations and Molecular Modeling
The research has also extended to chemical transformations and molecular modeling to understand the influence of electronic and steric effects on the properties of imidazole ligands. This includes studies on the electronic and substituent influence on imidazole ring capacities, providing insights into their donor-acceptor characteristics, which are crucial for designing compounds with enhanced biological activities (Eseola et al., 2012).
Potential Anticancer Activity
Another area of interest is the design and synthesis of purine-diones and pyridopyrimidine-diones, aiming at developing compounds with anticancer activity. Such studies have led to the identification of novel olomoucine analogues with promising inhibitory effects against specific cancer cell lines, indicating potential applications in cancer therapy (Hayallah, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl core structure, followed by the attachment of the 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate group to the core structure via an esterification reaction." "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl acetoacetate", "ammonium acetate", "methyl iodide", "phenylhydrazine", "sodium hydroxide", "potassium carbonate", "2-chloro-6-methylpurine", "acetic anhydride", "triethylamine", "palladium on carbon", "2,4-dimethoxyphenylboronic acid", "1-bromo-3-methyl-2-nitrobenzene", "sodium methoxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "hexane" ] "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxychalcone by condensation of 2,4-dimethoxybenzaldehyde and methyl acetoacetate in the presence of ammonium acetate.", "Step 2: Synthesis of 2,4-dimethoxychalcone hydrazone by reaction of 2,4-dimethoxychalcone with phenylhydrazine in the presence of sodium hydroxide.", "Step 3: Synthesis of 2-chloro-6-methylimidazo[2,1-f]purine by reaction of 2-chloro-6-methylpurine with 2,4-dimethoxychalcone hydrazone in the presence of potassium carbonate.", "Step 4: Synthesis of 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid by esterification of 2-chloro-6-methylimidazo[2,1-f]purine with methyl iodide, followed by reaction with acetic anhydride and triethylamine to form the corresponding acetic acid intermediate, and then reaction with 2,4-dimethoxyphenylboronic acid in the presence of palladium on carbon.", "Step 5: Synthesis of methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate by esterification of 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid with methanol in the presence of sodium methoxide." ] } | |
Numéro CAS |
896297-03-3 |
Nom du produit |
methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Formule moléculaire |
C25H23N5O6 |
Poids moléculaire |
489.488 |
Nom IUPAC |
methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O6/c1-27-22-21(23(32)29(25(27)33)14-20(31)36-4)28-13-18(15-8-6-5-7-9-15)30(24(28)26-22)17-11-10-16(34-2)12-19(17)35-3/h5-13H,14H2,1-4H3 |
Clé InChI |
UVBCKNHDKNURMF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2801976.png)

![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)
![[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2801981.png)
![2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2801982.png)
![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2801984.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801988.png)

![N,N-diethyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2801991.png)
![[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2801993.png)


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)